molecular formula C19H18N4O6S B2604437 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 862808-35-3

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Numéro de catalogue B2604437
Numéro CAS: 862808-35-3
Poids moléculaire: 430.44
Clé InChI: NUCYOJXPINQXCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

  • A study by Saeed et al. (2015) focused on the synthesis of benzamide derivatives with potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Anticancer Potential

  • Research by Salahuddin et al. (2014) involved synthesizing oxadiazole derivatives and evaluating their in vitro anticancer activity. One compound showed significant activity against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Molecular Structure and Properties

  • A study by Karanth et al. (2019) examined the crystal structure and biological properties of 1,3,4-oxadiazole-2-thiones derivatives. These compounds demonstrated good antibacterial and potent antioxidant activities, showcasing their potential in antimicrobial and antioxidative applications (Karanth et al., 2019).

Antimicrobial Screening

  • Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated their effectiveness against Gram-negative and Gram-positive bacteria. The study revealed moderate to significant antibacterial activity, indicating the potential use of these compounds in antibacterial therapies (Khalid et al., 2016).

Anti-Tuberculosis Activity

  • Nayak et al. (2016) synthesized amide derivatives and tested their antitubercular activity against Mycobacterium tuberculosis. The findings showed promising lead molecules for further drug development against tuberculosis (Nayak et al., 2016).

Anti-Inflammatory and Analgesic Potential

  • Somani and Bhanushali (2011) described the synthesis of 1,3,4-oxadiazole derivatives of anti-inflammatory drugs and evaluated their anti-inflammatory, analgesic, and ulcerogenic potential. Some compounds showed good anti-inflammatory activity and were found to be non-ulcerogenic (Somani & Bhanushali, 2011).

Antimycobacterial Agents

  • Joshi et al. (2017) investigated the antimicrobial and antimycobacterial activities of novel pyrrole analogs. The study identified compounds with promising anti-tubercular activity and non-cytotoxic concentrations, suggesting their potential in treating tuberculosis (Joshi et al., 2017).

Antibacterial Agents

  • Palkar et al. (2017) synthesized and tested novel Schiff bases of pyrazol-5-one derivatives for their antibacterial activity. Compounds showed promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Propriétés

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)14-6-3-12(4-7-14)17(24)20-19-22-21-18(29-19)13-5-8-15-16(11-13)28-10-9-27-15/h3-8,11H,9-10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCYOJXPINQXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.